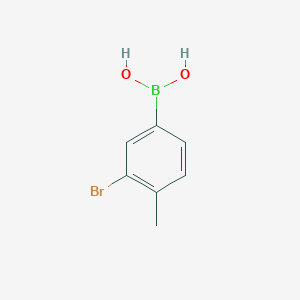

3-Bromo-4-methylphenylboronic acid

Description

Significance of Boronic Acid Derivatives as Synthetic Intermediates

The significance of boronic acid derivatives lies in their ability to participate in a wide array of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. rsc.org The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a prime example of the power of arylboronic acids in forming new carbon-carbon bonds. wikipedia.org This reaction allows for the efficient and selective coupling of an arylboronic acid with an organohalide, paving the way for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. wikipedia.orgmdpi.com

Beyond the Suzuki coupling, arylboronic acids are employed in various other synthetic applications. They can act as precursors to aryl radicals, opening up new avenues for functionalization through oxidative carbon-boron bond cleavage. rsc.org Furthermore, their ability to form reversible covalent complexes with diols, amino acids, and other nucleophilic species has led to their use in sensing, molecular recognition, and as protecting groups in multi-step syntheses. wikipedia.orgresearchgate.net The development of methods for the direct borylation of aromatic C-H bonds has further expanded the accessibility and utility of these valuable intermediates. nih.gov

Overview of 3-Bromo-4-methylphenylboronic Acid in Organic Chemistry Research

Within the vast family of arylboronic acids, this compound has emerged as a compound of significant interest in organic chemistry research. Its structure, featuring a bromine atom and a methyl group on the phenyl ring in addition to the boronic acid functionality, provides multiple reaction sites for synthetic elaboration. This trifunctional nature allows for sequential and regioselective modifications, making it a valuable building block for the synthesis of highly substituted aromatic compounds.

The presence of the bromine atom on the aromatic ring makes this compound a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position. guidechem.com Concurrently, the boronic acid group can participate in its own set of coupling reactions, providing a powerful tool for the construction of complex molecular architectures. The methyl group can also influence the reactivity and physical properties of the molecule and its derivatives.

Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈BBrO₂ |

| Molecular Weight | 214.85 g/mol nih.gov |

| CAS Number | 221006-67-3 nih.gov |

This data is based on computational and experimental sources and provides a general overview of the compound's physical characteristics.

Synthesis of this compound

The synthesis of arylboronic acids, including this compound, can be achieved through several established methods. A common approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate (B1201080) ester. organic-chemistry.orgchemicalbook.com

For instance, a general and convenient protocol for the synthesis of various aryl boronic acids involves the electrophilic borylation of aryl Grignard reagents prepared from the corresponding arylbromides. organic-chemistry.org This method typically provides the desired boronic acids in excellent yields. Another approach involves the palladium-catalyzed borylation of aryl halides. nih.gov This method is particularly useful for the direct synthesis of arylboronic acids from aryl chlorides using reagents like tetrahydroxydiboron. nih.gov

A general synthetic route to a related compound, p-bromophenyl-boronic acid, involves the reaction of paradibromobenzene with n-butyl lithium followed by treatment with a trialkyl borate. google.com A similar strategy could be adapted for the synthesis of this compound starting from 1,3-dibromo-4-methylbenzene.

Applications in Organic Synthesis

The utility of this compound lies in its capacity to serve as a versatile building block in the synthesis of more complex molecules. The presence of both a bromine atom and a boronic acid group allows for sequential or orthogonal cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org this compound can participate in this reaction in two distinct ways.

Firstly, the boronic acid moiety can react with an aryl or vinyl halide to form a biaryl or substituted alkene. Secondly, the bromine atom on the phenyl ring can undergo a Suzuki-Miyaura coupling with another boronic acid. This dual reactivity allows for the stepwise construction of complex molecular frameworks. For example, a reaction could first involve the coupling at the boronic acid position, followed by a second coupling at the bromine position, or vice versa. The choice of reaction conditions, including the catalyst, ligand, and base, can influence the outcome and selectivity of these transformations. researchgate.netorganic-chemistry.org

Research Findings

Recent research has continued to expand the applications of arylboronic acids in organic synthesis. For instance, rhodium-catalyzed additions of arylboronic acids to ketones have been developed to synthesize chiral tertiary alcohols. rsc.org Furthermore, arylboronic acids have been employed as catalysts in amidation reactions between carboxylic acids and amines. orgsyn.org These examples highlight the ongoing efforts to harness the unique reactivity of the boronic acid functional group for the development of novel synthetic methodologies.

The specific substitution pattern of this compound makes it a valuable tool for creating libraries of compounds for medicinal chemistry research and materials science. The ability to selectively introduce different substituents at the bromo and boronic acid positions allows for the fine-tuning of molecular properties.

Structure

2D Structure

Properties

IUPAC Name |

(3-bromo-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBESRPDPCSIDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631276 | |

| Record name | (3-Bromo-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312765-69-7 | |

| Record name | (3-Bromo-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Methylphenylboronic Acid

Precursor Synthesis Strategies

The foundation of a successful synthesis lies in the efficient preparation of the necessary starting materials. For 3-bromo-4-methylphenylboronic acid, this involves the strategic halogenation of toluene (B28343) derivatives.

A common precursor for the target molecule is a di-substituted toluene, specifically a brominated toluene derivative. The synthesis often starts with p-toluidine (B81030) (4-methylaniline), which undergoes bromination to introduce a bromine atom at the desired position. This is followed by the removal of the amino group through a diazotization reaction. orgsyn.org

Another key intermediate is 2-bromo-4-methylphenol, which can be synthesized through the continuous bromination of p-cresol. google.com This method involves carefully controlling the reaction conditions to achieve selective bromination. quickcompany.in The liquid-phase bromination of toluene itself can also be employed to produce a mixture of bromotoluene isomers, from which the desired p-bromotoluene can be separated and purified. google.com

A crucial precursor for the direct boronylation step is 1,3-dibromo-4-methylbenzene. The synthesis of related dibromobenzenes can be achieved through various methods, including the diazotization of bromoanilines followed by a Sandmeyer reaction with cuprous bromide. wikipedia.org While not directly mentioning the methyl group, this highlights a general strategy. The bromination of m-bromotoluene, which can be prepared from 3-bromo-4-aminotoluene, is another viable route. orgsyn.org The direct bromination of toluene can also lead to di- and tri-brominated products like 1,3-dibromo-2-(bromomethyl)-4-methylbenzene under specific conditions. nih.govyoutube.com

A general approach to synthesizing 1,3-dibromobenzene (B47543) involves the nitration of benzene, followed by reduction to aniline, protection of the para position, double bromination, and then removal of the protecting and amino groups. youtube.com A similar strategic approach can be envisioned for the methylated analogue, starting from toluene.

Direct Boronylation Approaches

With a suitable brominated precursor in hand, the next critical step is the introduction of the boronic acid functional group.

A powerful and widely used method for synthesizing arylboronic acids is the lithium-halogen exchange reaction. acs.orgnih.gov This reaction involves treating an aryl halide with an organolithium reagent, typically n-butyllithium, to generate a highly reactive aryllithium intermediate. wikipedia.org This intermediate is then quenched with a boron-containing electrophile, such as triisopropyl borate (B1201080) or trimethyl borate, to form the boronic ester, which is subsequently hydrolyzed to the boronic acid. acs.orgresearchgate.net

The reaction is kinetically controlled, with the rate of exchange following the trend of I > Br > Cl. wikipedia.org The process is extremely fast and often requires low temperatures to control its exothermicity and prevent side reactions. rsc.orgnih.gov

Table 1: Key Steps in Lithium-Halogen Exchange Boronylation

| Step | Description | Reagents |

|---|---|---|

| 1. Lithiation | Formation of aryllithium intermediate. | Aryl bromide, n-Butyllithium |

| 2. Borylation | Trapping of aryllithium with a borate ester. | Triisopropyl borate or Trimethyl borate |

| 3. Hydrolysis | Conversion of boronic ester to boronic acid. | Acidic aqueous workup |

This table outlines the general sequence for the synthesis of arylboronic acids via lithium-halogen exchange.

The stoichiometry of the organolithium reagent is a critical parameter. An excess of n-butyllithium can lead to unwanted side reactions with the borate ester electrophile. acs.orgresearchgate.net Therefore, precise control over the amount of n-butyllithium used is essential for maximizing the yield of the desired boronic acid. In some cases, an "in situ quench" method, where the aryl halide is added to a mixture of the organolithium reagent and the borate ester, can be more efficient, especially for substrates where the aryllithium generation is slow. acs.org This technique minimizes the time the highly reactive organolithium species exists in the reaction mixture, thereby reducing potential side reactions. acs.org

Recent advancements have utilized flow chemistry platforms coupled with machine learning to optimize the stoichiometry and other reaction parameters in real-time, leading to more efficient and reliable processes. rsc.org

Lithium-halogen exchange reactions are highly sensitive to temperature. numberanalytics.com They are typically conducted at very low temperatures, often between -78 °C and -40 °C, to manage the highly exothermic nature of the reaction and to ensure the stability of the aryllithium intermediate. researchgate.netharvard.edugoogle.com Maintaining a strictly inert atmosphere, usually argon or nitrogen, is crucial to prevent the reactive organolithium intermediates from being quenched by atmospheric moisture or oxygen. orgsyn.org

The use of cryogenic flow reactors has emerged as a powerful technology for conducting these low-temperature reactions. durham.ac.uk Flow chemistry allows for superior control of exotherms through enhanced heat transfer, leading to more reproducible and scalable processes. nih.govdurham.ac.uk This technology enables precise control over temperature and residence time, which is particularly important for extremely fast reactions like lithium-halogen exchange. rsc.org

Table 2: Influence of Temperature on Lithium-Halogen Exchange

| Temperature Range | Outcome | Reference |

|---|---|---|

| -78 °C to -70 °C | Optimal for selective lithium-bromine exchange and subsequent borylation. | google.com |

| < -40 °C | Required to prevent unwanted side reactions between excess n-BuLi and electrophile. | researchgate.net |

| -15 °C to 30 °C | Temperature range for reactor outlets in some continuous flow processes. | google.com |

This table summarizes the critical role of temperature control in the synthesis of arylboronic acids via lithium-halogen exchange, as reported in various studies.

Grignard Reagent-Based Boronylation

The synthesis of arylboronic acids through the use of Grignard reagents is a classic and widely employed method in organic chemistry. This approach involves the formation of an organomagnesium halide (Grignard reagent), which then acts as a nucleophile, attacking a boron-containing electrophile, typically a trialkyl borate.

Formation of Arylmagnesium Bromide Intermediates

The initial step in this synthetic sequence is the formation of the 3-bromo-4-methylphenylmagnesium bromide intermediate. This is achieved through the reaction of a suitable dihalo-aromatic precursor, such as 1,4-dibromo-2-methylbenzene, with magnesium metal. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to stabilize the Grignard reagent as it forms. google.comnih.govgoogleapis.com

The formation of the Grignard reagent is a surface reaction that can sometimes be challenging to initiate. google.com The magnesium metal surface can be activated by various methods, including the use of iodine crystals or 1,2-dibromoethane (B42909) to expose a fresh reactive surface. The reaction is exothermic and needs to be controlled to prevent side reactions, such as Wurtz coupling.

Reaction with Borate Esters

Once the 3-bromo-4-methylphenylmagnesium bromide is formed, it is reacted with a trialkyl borate, such as trimethyl borate (B(OCH₃)₃) or triisopropyl borate. googleapis.comwikipedia.orgatamankimya.com The Grignard reagent adds to the electrophilic boron atom of the borate ester. This reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent multiple additions of the Grignard reagent to the boron center, which would lead to the formation of diaryl- and triarylborane byproducts. google.com

Following the addition of the Grignard reagent, the resulting boronic ester is hydrolyzed, usually with an acidic workup, to yield the final this compound. google.comwikipedia.org

Table 1: Representative Conditions for Grignard-Based Boronylation

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Grignard Formation | 1,4-dibromo-2-methylbenzene, Magnesium turnings, Anhydrous THF | Formation of 3-bromo-4-methylphenylmagnesium bromide |

| Borylation | Trimethyl borate or Triisopropyl borate, -78 °C | Reaction with the Grignard reagent to form a boronic ester |

| Hydrolysis | Aqueous acid (e.g., HCl) | Conversion of the boronic ester to the boronic acid |

Transition Metal-Catalyzed Direct C-H Borylation

A more modern and atom-economical approach to the synthesis of arylboronic acids is the direct C-H borylation of arenes, which is often catalyzed by transition metals, most notably iridium. escholarship.orgillinois.edunih.govumich.edu This method avoids the need for pre-functionalized starting materials like aryl halides.

For the synthesis of this compound, the starting material would be 4-bromotoluene (B49008). The iridium catalyst, typically in conjunction with a bipyridine or phenanthroline ligand, facilitates the activation of a C-H bond on the aromatic ring and its subsequent reaction with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). escholarship.orgillinois.edu

A significant challenge in the direct C-H borylation of substituted arenes is controlling the regioselectivity. nih.gov In the case of 4-bromotoluene, there are three available C-H bonds on the aromatic ring. The regioselectivity of the borylation is influenced by a combination of steric and electronic factors. nih.govumich.edunih.gov Generally, borylation tends to occur at the least sterically hindered position. The electronic properties of the substituents also play a role, with different directing effects observed for various functional groups. Achieving high selectivity for the 3-position in 4-bromotoluene can be challenging and may require careful optimization of the catalyst, ligand, and reaction conditions.

Table 2: Factors Influencing Regioselectivity in C-H Borylation of 4-Bromotoluene

| Factor | Influence on Regioselectivity |

|---|---|

| Steric Hindrance | Borylation is generally disfavored at the positions adjacent to the methyl and bromo groups (positions 2 and 5). |

| Electronic Effects | The electronic influence of the bromo and methyl groups can affect the reactivity of the different C-H bonds. |

| Catalyst/Ligand System | The choice of iridium precursor and the specific bipyridine or phenanthroline ligand can significantly impact which C-H bond is activated. |

Indirect Synthetic Routes

Indirect methods for the synthesis of arylboronic acids often involve the conversion of an existing functional group, such as a halogen, into a boronic acid or its ester. The Miyaura borylation is a prominent example of such a route.

Miyaura Borylation of Aryl Halides

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the preparation of arylboronic esters. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This method is highly versatile and tolerates a wide range of functional groups. alfa-chemistry.com

Palladium-Catalyzed Coupling with Bis(pinacolato)diboron

In the context of synthesizing this compound, a suitable starting material would be a dihaloarene such as 1,4-dibromo-2-methylbenzene. The Miyaura borylation allows for the selective conversion of one of the carbon-bromine bonds to a carbon-boron bond.

The reaction is typically carried out using a palladium catalyst, such as PdCl₂(dppf) or a combination of a palladium precursor and a phosphine (B1218219) ligand, in the presence of a base, such as potassium acetate (B1210297) or potassium carbonate. organic-chemistry.orgalfa-chemistry.com The boron source is most commonly bis(pinacolato)diboron (B₂pin₂). The reaction yields the pinacol (B44631) ester of the boronic acid, in this case, 2-(3-bromo-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This pinacol ester can then be hydrolyzed to the desired this compound, or it can be used directly in subsequent reactions like the Suzuki-Miyaura cross-coupling. organic-chemistry.orgwikipedia.org

The selectivity for the borylation of one C-Br bond over the other in a dihaloarene can often be controlled by the reaction conditions, including the choice of catalyst, ligand, and reaction time.

Table 3: Typical Reaction Components for Miyaura Borylation

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | 1,4-dibromo-2-methylbenzene | Substrate with a C-Br bond to be borylated |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boryl group |

| Palladium Catalyst | PdCl₂(dppf), Pd(OAc)₂ + ligand | Catalyzes the cross-coupling reaction |

| Base | Potassium acetate (KOAc) | Activates the diboron (B99234) reagent and facilitates the catalytic cycle |

| Solvent | Dioxane, Toluene, DMSO | Provides the reaction medium |

Ligand Effects in Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that is widely used for the synthesis of boronic esters, which are key precursors to boronic acids. The choice of ligand in this reaction is crucial as it significantly influences the reaction's efficiency and selectivity.

In the context of synthesizing arylboronic esters from aryl bromides, such as in the preparation of this compound's pinacol ester, the ligand's properties can dictate the success of the catalytic cycle. The catalytic cycle of a Miyaura borylation typically involves oxidative addition, transmetalation, and reductive elimination.

For the Miyaura borylation of aryl bromides, various phosphine ligands have been explored. For instance, PdCl2(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) is a commonly used catalyst. alfa-chemistry.comreddit.com However, research has shown that for some borylation reactions, monodentate ligands can be highly active. reddit.com The use of more active catalyst systems, such as Pd(dba)2/PCy3 (PCy3 = tricyclohexylphosphine), has been shown to reduce reaction times, especially for less reactive aryl bromides. nih.gov

The steric and electronic properties of the ligand play a critical role. For instance, sterically hindered and electron-rich phosphine ligands can promote the oxidative addition of the aryl bromide to the palladium center and facilitate the subsequent reductive elimination to afford the desired boronate ester. Conversely, some bidentate ligands have been found to be less effective in certain borylation reactions. reddit.com The choice of base is also interconnected with the ligand and catalyst system, with weaker bases like potassium acetate (KOAc) or potassium phenoxide (KOPh) often being preferred to prevent the competing Suzuki coupling reaction. alfa-chemistry.comorganic-chemistry.org

Recent advancements have also explored the use of N-heterocyclic carbene (NHC) ligands, which have shown to be effective in the borylation of aryl chlorides and triflates, transformations that are typically more challenging. acs.org While not specifically detailed for this compound, these findings highlight the continuous development in ligand design for improving the scope and efficiency of Miyaura borylation reactions.

A study on the borylation of aryl bromides in water at room temperature highlighted the effectiveness of using a specific palladium precursor with the SPhos ligand and a hindered lipophilic base, which resulted in good yields and high purity of a wide range of boronic esters. organic-chemistry.org This underscores the importance of a holistic approach to reaction optimization, considering the interplay between the ligand, catalyst, base, and solvent system.

Derivatization from Related Carboxylic Acids

Conversion of 3-Bromo-4-methylbenzoic Acid Derivatives

An alternative synthetic route to this compound involves the derivatization of the corresponding carboxylic acid, 3-bromo-4-methylbenzoic acid. This approach typically involves the reduction of the carboxylic acid to the corresponding alcohol, followed by further transformations.

For instance, 3-bromo-4-methylbenzoic acid can be reduced to (3-bromo-4-methylphenyl)methanol (B151461). A common method for this reduction is the use of a borane-tetrahydrofuran (B86392) (THF) complex. In a typical procedure, 3-bromo-4-methylbenzoic acid is dissolved in THF and treated with a borane-THF complex at a low temperature, which is then gradually warmed to room temperature. chemicalbook.com

Another method for the reduction of the related aldehyde, 3-bromo-4-methylbenzaldehyde, to (3-bromo-4-methylphenyl)methanol involves the use of sodium borohydride (B1222165) in methanol (B129727). chemicalbook.com

Once the benzyl (B1604629) alcohol derivative is obtained, it can be converted to the corresponding bromide, which can then undergo a borylation reaction. For example, a patent describes the synthesis of 3-bromo-4-(dibromomethyl)benzoic acid from 3-bromo-4-methylbenzoic acid using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN. This intermediate is then converted to an aldehyde, which could potentially be a precursor for the boronic acid. patsnap.com

Furthermore, 3-bromo-4-methylbenzoic acid can be esterified to its methyl ester, methyl 3-bromo-4-methylbenzoate, using reagents like oxalyl chloride and methanol. This ester could then potentially be a substrate for further functionalization towards the desired boronic acid.

While direct conversion of the carboxylic acid group to a boronic acid group is less common, these multi-step sequences starting from the readily available 3-bromo-4-methylbenzoic acid provide a viable synthetic pathway.

Advanced Synthetic Techniques and Reaction Conditions

Flow Chemistry Approaches

Flow chemistry has emerged as a powerful tool for the synthesis of various chemical compounds, including arylboronic acids and their esters. This technique offers several advantages over traditional batch processes, such as precise control over reaction parameters, enhanced safety, and the potential for scalability. organic-chemistry.orgacs.org

The synthesis of arylboronic esters can be achieved in a flow microreactor system. rsc.org This approach allows for the preparation of boronic esters bearing electrophilic functional groups using organolithium chemistry. rsc.org A key advantage is the ability to perform reactions at very short residence times, often less than a second, which can suppress side reactions. organic-chemistry.orgacs.org

A continuous flow setup can be used for the multigram-scale synthesis of boronic acids. This involves a halogen/lithium exchange followed by an electrophilic quench with a boron source. organic-chemistry.orgorganic-chemistry.org This method has been demonstrated to be effective for both electron-rich and electron-poor aryl bromides, achieving high yields and throughput. acs.org The precise temperature control and efficient mixing in a flow reactor are crucial for handling highly reactive organolithium intermediates. organic-chemistry.org

The integration of flow synthesis with subsequent reactions, such as the Suzuki-Miyaura coupling, has also been demonstrated, allowing for a "one-flow" process to obtain biaryl compounds without the need for isolating the intermediate boronic ester. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a widely adopted technique in organic chemistry due to its ability to significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. at.uaresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. researchgate.net

In the context of boronic acid synthesis, microwave irradiation can be applied to various reaction types. For instance, the Suzuki-Miyaura cross-coupling reaction, which is closely related to Miyaura borylation, has been successfully performed under microwave conditions. psu.edu The use of microwave heating can dramatically reduce reaction times from hours to minutes. mdpi.com

The Passerini three-component reaction to synthesize boron-containing depsipeptides was also successfully carried out using microwave irradiation, significantly improving the yield compared to room temperature conditions. nih.gov This demonstrates the versatility of microwave-assisted synthesis in reactions involving boronic acid derivatives.

Solvent Systems and Their Influence on Yield and Purity

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly impact the reaction's yield, purity, and rate.

In Miyaura borylation reactions, polar aprotic solvents such as 1,4-dioxane (B91453) and dimethyl sulfoxide (B87167) (DMSO) are commonly used. nih.gov It has been noted that polar solvents can increase the yield of the reaction. alfa-chemistry.com However, in some cases, these conventional organic solvents can lead to low conversion or significant byproduct formation. nih.gov

An interesting and environmentally friendly alternative is the use of water as a solvent. Micellar catalysis, using surfactants like TPGS-750-M, enables borylation reactions to be performed in water at room temperature, often with shorter reaction times and higher chemoselectivity compared to traditional organic solvents. nih.gov The use of a biphasic system, such as ethanol (B145695)/water, has also been reported for Suzuki-Miyaura reactions. rsc.org

The purity of the solvent can also play a crucial role. Impurities in solvents can inhibit the catalyst and lead to the formation of side products, thereby reducing the purity of the desired product. hes-so.ch

For syntheses involving organometallic intermediates, such as those using Grignard or organolithium reagents, ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically employed. chemicalbook.comgoogle.com The choice of solvent in these cases is dictated by its ability to solvate the organometallic species and its compatibility with the reaction conditions.

The following table summarizes the impact of different solvent systems on related borylation and cross-coupling reactions:

| Solvent System | Reaction Type | Key Findings | Citation |

|---|---|---|---|

| 1,4-Dioxane | Miyaura Borylation | Commonly used, but can sometimes result in low conversion or byproducts. | reddit.comnih.gov |

| DMSO | Miyaura Borylation | Polar solvent that can increase reaction yield. | alfa-chemistry.comnih.gov |

| Water (with surfactant) | Miyaura Borylation | Enables reaction at room temperature, shorter reaction times, and high chemoselectivity. | nih.gov |

| Ethanol/Water | Suzuki-Miyaura Coupling | Effective biphasic system for cross-coupling reactions. | rsc.org |

| Tetrahydrofuran (THF) | Grignard/Organolithium Reactions | Standard solvent for the formation and reaction of organometallic intermediates. | chemicalbook.comchemicalbook.com |

Purification Methodologies for Boronic Acid Compounds

The purification of boronic acids, including arylboronic acids like this compound, is a critical step to ensure high purity for subsequent synthetic applications, such as Suzuki-Miyaura cross-coupling reactions. Several methodologies are employed to remove impurities, which may include starting materials, homocoupled byproducts, or boroxines (anhydrides of boronic acids). The choice of purification technique often depends on the polarity and stability of the specific boronic acid.

Commonly employed purification strategies include recrystallization, acid-base extraction, and various forms of chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid boronic acids. The selection of an appropriate solvent system is crucial for effective purification. For arylboronic acids, solvents such as hot ethanol, benzene, dichloroethane, and ethyl acetate have been shown to be effective. researchgate.netreddit.com The process involves dissolving the crude boronic acid in a minimum amount of a hot solvent in which it is soluble, followed by slow cooling to induce crystallization of the pure compound, leaving impurities dissolved in the mother liquor. For instance, recrystallization from a mixture of ethanol and water can enhance the purity of bromo-substituted phenylboronic acid esters.

In some cases, trituration with a suitable solvent can also be an effective method to wash away impurities from the solid product. researchgate.net

Acid-Base Extraction

A common and effective method for the purification of boronic acids relies on their acidic nature. researchgate.net This process involves treating the crude boronic acid with a base to form a boronate salt. This salt is typically soluble in an aqueous layer, while non-acidic organic impurities remain in an organic solvent.

The general steps for this purification process are as follows:

Dissolution of the crude boronic acid in an organic solvent.

Extraction with an aqueous basic solution (e.g., sodium hydroxide) to form the water-soluble boronate salt.

Separation of the aqueous layer containing the boronate salt from the organic layer containing impurities.

Washing the aqueous layer with an organic solvent to remove any remaining non-polar impurities.

Acidification of the aqueous layer with an acid (e.g., hydrochloric acid) to precipitate the pure boronic acid. google.comwipo.int

Isolation of the purified boronic acid by filtration, followed by washing and drying. google.comwipo.int

This method is particularly useful for removing non-acidic byproducts and unreacted starting materials. google.com

Chromatographic Techniques

Column chromatography is a versatile technique for the purification of boronic acids and their derivatives. The choice of stationary phase and eluent system is critical for successful separation.

Silica (B1680970) Gel Chromatography : Silica gel is a common stationary phase for the chromatography of boronic acids with low to mild polarity. researchgate.net A mixture of solvents, such as hexane (B92381) and ethyl acetate, is often used as the eluent, with a gradient of increasing polarity to separate the desired compound from impurities. mdpi.com However, a significant challenge with silica gel chromatography of boronic esters is the potential for over-adsorption and decomposition on the acidic silica surface, leading to low recovery. oup.comresearchgate.net

Modified Silica Gel Chromatography : To overcome the issues of over-adsorption on standard silica gel, a modified approach using silica gel impregnated with boric acid has been developed. oup.com This method has been shown to be effective in reducing the loss of pinacol boronic esters during chromatographic separation by suppressing their interaction with the stationary phase. oup.com

Alumina (B75360) Chromatography : For certain boronic esters, particularly those sensitive to the acidic nature of silica gel, neutral alumina can be a suitable alternative stationary phase. researchgate.net

The following table summarizes common chromatographic conditions for boronic acid purification:

| Chromatography Type | Stationary Phase | Typical Eluent System | Applicability | Reference |

| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate | General purification of boronic acid derivatives. | mdpi.com |

| Column Chromatography | Silica Gel | Acetone/Methanol | Suitable for low to mild polarity boronic acids. | researchgate.net |

| Column Chromatography | Neutral Alumina | Hexane | Purification of boronate esters. | researchgate.net |

| Modified TLC/Column | Boric Acid Impregnated Silica Gel | Varies | Reduces over-adsorption of pinacol boronic esters. | oup.com |

Derivatization Methods

In some instances, purification can be achieved by converting the boronic acid into a more stable and easily crystallizable derivative.

Diethanolamine (B148213) Adducts : Boronic acids can react with diethanolamine to form stable, crystalline adducts. These adducts can be precipitated from a solvent like ether, leaving soluble impurities behind. The pure boronic acid can then be regenerated from the adduct. reddit.com

Conversion to BF3K Salts : Boronic esters can be converted to their corresponding trifluoroborate salts (BF3K) by treatment with KHF2. These salts are often crystalline and can be purified by recrystallization or trituration. reddit.com

Specialized Purification Techniques

Sorbitol Extraction : This method leverages the ability of boronic acids to form a complex with diols like sorbitol. This complex is water-soluble and can be extracted into an aqueous phase, leaving non-boronic acid impurities in the organic layer. reddit.comresearchgate.net

The selection of the most appropriate purification methodology depends on the specific properties of the boronic acid and the nature of the impurities present. A combination of these techniques may be necessary to achieve the desired level of purity for demanding applications.

Reactivity and Reaction Mechanisms of 3 Bromo 4 Methylphenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of a vast array of organic compounds, including polyolefins, styrenes, and substituted biphenyls. mdpi.com The reaction typically involves an organoboron compound, such as 3-Bromo-4-methylphenylboronic acid, a halide or triflate, a palladium catalyst, and a base. mdpi.comrsc.org The mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability and stability of the reagents contribute to its broad applicability. beilstein-journals.org

Disclaimer: Specific experimental data for the Suzuki-Miyaura coupling of this compound is not readily available in the searched literature. The following data tables present representative examples of Suzuki-Miyaura reactions involving structurally similar substituted arylboronic acids to illustrate typical reaction conditions and yields.

Interactive Data Table: Representative Suzuki-Miyaura Coupling Reactions of Substituted Phenylboronic Acids

| Boronic Acid | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 4-Methylphenylboronic acid | Iodobenzene | CuBr (0.1 equiv) | None | K₂CO₃ (2.0 equiv) | DMF | 42 |

| Phenylboronic acid | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | None | Not Specified | Not Specified | >99 |

| Phenylboronic acid | 4-Chlorotoluene | Pd@PNP (0.4 mol%) | Immobilized PPh₃ | K₂CO₃ (2.0 mmol) | Methanol (B129727) | High |

| 4-Ethylphenylboronic acid | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (1 mol%) | None | K₂CO₃ (2.0 equiv) | EtOH/H₂O | Not Specified |

| 4-Methoxyphenylboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ (1 mol%) | None | K₂CO₃ (2.0 equiv) | EtOH/H₂O | 78 |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental stages: oxidative addition, transmetalation, and reductive elimination. rsc.orglibretexts.org

The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. rsc.orglibretexts.org In this step, the palladium metal center inserts itself into the carbon-halogen bond of the aryl halide, leading to the formation of a square planar palladium(II) species. This process involves the oxidation of palladium from the 0 to the +2 state. The rate of oxidative addition is influenced by the nature of the halide, with the reactivity order generally being I > Br > Cl. For this compound to react, a suitable aryl bromide coupling partner would undergo this oxidative addition to the active Pd(0) catalyst.

Following oxidative addition, the transmetalation step occurs. This involves the transfer of the organic group from the boron atom of the boronic acid to the palladium(II) center. rsc.org This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species. mobt3ath.com Two primary pathways for transmetalation have been proposed: one involving the reaction of a palladium halide complex with a boronate, and another involving a palladium hydroxo complex reacting with the neutral boronic acid. nih.gov The 3-bromo-4-methylphenyl group is transferred to the palladium, and the halide or other group on the palladium is transferred to the boron, forming a diorganopalladium(II) intermediate.

The final step of the catalytic cycle is reductive elimination. In this phase, the two organic groups attached to the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product. rsc.org This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The reductive elimination step is typically fast and irreversible.

The choice of catalyst and ligand is crucial for the success and efficiency of the Suzuki-Miyaura reaction.

The active catalyst in the Suzuki-Miyaura reaction is a palladium(0) species. rsc.org However, palladium(II) complexes, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), are often used as precatalysts because they are more stable and easier to handle. rsc.org These Pd(II) precatalysts are reduced in situ to the active Pd(0) species by various reagents in the reaction mixture, such as phosphines, solvents, or the organoboron reagent itself. Common palladium sources include Pd(OAc)₂, PdCl₂, and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). rsc.org

Interactive Data Table: Common Palladium Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Typical Substrates |

| Pd(OAc)₂ | Tri(tert-butyl)phosphine (P(t-Bu)₃) | Aryl chlorides, Aryl triflates |

| Pd₂(dba)₃ | Tri(tert-butyl)phosphine (P(t-Bu)₃) | Aryl halides (including chlorides) |

| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | Aryl and vinyl triflates |

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Aryl and vinyl halides |

dba = dibenzylideneacetone

The efficiency of the catalyst system is highly dependent on the ligands coordinated to the palladium center. Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the catalytic activity. These ligands stabilize the palladium complexes and influence the rates of the individual steps in the catalytic cycle, particularly the oxidative addition and reductive elimination phases. For the Suzuki coupling of a molecule like this compound, which contains a bromide, a variety of palladium catalysts and phosphine ligands could be employed to achieve high yields of the desired biaryl product.

Role of Catalysts and Ligands in Suzuki-Miyaura Coupling

Phosphine Ligand Effects on Selectivity and Efficiency

The choice of phosphine ligand is a critical parameter in the Suzuki-Miyaura cross-coupling reaction, profoundly influencing both the selectivity and efficiency of the transformation. Phosphine ligands coordinate to the palladium center, modifying its electronic and steric properties, which in turn affects the rates of oxidative addition, transmetalation, and reductive elimination—the three key steps in the catalytic cycle. reddit.com

The efficiency of a Suzuki-Miyaura coupling reaction involving this compound is significantly influenced by the nature of the phosphine ligand employed. Both monophosphine and bisphosphine ligands are utilized, with their efficacy often being dependent on the specific substrates and reaction conditions. For instance, electron-rich and sterically bulky monophosphine ligands are known to promote the formation of monoligated palladium(0) species, which are highly active in catalysis. researchgate.net The steric bulk of the ligand can also play a crucial role in preventing the formation of undesired side products.

In the context of chemoselectivity, particularly with dihalogenated substrates, the phosphine ligand can direct the reaction to a specific C-X bond. For example, in the coupling of polyhalogenated aryl triflates, the use of Pt-Bu3 as a ligand has been shown to result in selective C-Cl activation. polyu.edu.hk The structural features of the phosphine ligand, such as the nature of the alkyl or aryl groups attached to the phosphorus atom, can lead to an inversion of the typical reactivity order of different halogens. polyu.edu.hk This highlights the subtle yet powerful influence of the ligand in directing the outcome of the reaction.

The following table summarizes the effects of different phosphine ligands on Suzuki-Miyaura coupling reactions, drawing on general principles applicable to the reactivity of this compound.

| Phosphine Ligand | General Effect on Reactivity and Selectivity |

| Triphenylphosphine (PPh3) | A common and versatile ligand, often used in a variety of Suzuki-Miyaura couplings. Its moderate steric bulk and electronic properties make it a reliable choice for many applications. |

| Tri(tert-butyl)phosphine (P(t-Bu)3) | A bulky and electron-rich ligand that promotes the formation of highly active monoligated palladium complexes. It can be particularly effective for challenging couplings, including those involving sterically hindered substrates or less reactive aryl chlorides. polyu.edu.hk |

| Tricyclohexylphosphine (PCy3) | Similar to P(t-Bu)3, this is a bulky and electron-rich ligand that can enhance catalytic activity. It has been shown to be effective in promoting the coupling of aryl chlorides. nih.gov |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | A bidentate ligand that forms a stable chelate with palladium. This stability can be advantageous in preventing catalyst decomposition and can influence selectivity in certain reactions. The slower reaction rate observed with dppf-ligated complexes in some cases suggests that ligand dissociation may be a key step. researchgate.net |

| XPhos, SPhos, RuPhos | These are bulky dialkylbiarylphosphine ligands that are highly effective for a wide range of Suzuki-Miyaura couplings, including those with challenging substrates. They are known to promote high catalytic turnover numbers and are often optimal for couplings involving heteroaryl substrates. nih.govnih.gov |

Influence of Bases and Solvents on Reaction Progression

Bases: The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. Common bases used in Suzuki-Miyaura reactions include carbonates (e.g., K2CO3, Na2CO3, Cs2CO3), phosphates (e.g., K3PO4), and hydroxides (e.g., NaOH). researchgate.netpsu.edu The strength and nature of the base can have a profound impact on the reaction. For instance, stronger bases can lead to faster reaction rates but may also promote side reactions such as protodeboronation. The choice of base is often substrate-dependent and requires careful optimization. For example, in the coupling of 4-bromonitrobenzene with phenylboronic acid, the choice of base was found to be a critical factor affecting the yield. researchgate.net

Solvents: The solvent plays multiple roles in the Suzuki-Miyaura reaction. It must be able to dissolve the reactants, the catalyst, and the base to a sufficient extent. hes-so.ch The polarity of the solvent can influence the rate of the various steps in the catalytic cycle. A variety of solvents have been employed, including ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453), alcoholic solvents like methanol and ethanol (B145695), and polar aprotic solvents like dimethylformamide (DMF). researchgate.net Biphasic systems, often involving water, are also commonly used and can be particularly effective, offering advantages in terms of environmental friendliness and solubility of inorganic bases. researchgate.nethes-so.ch For example, a mixture of methanol and water has been shown to be an excellent solvent system for certain Suzuki-Miyaura reactions, leading to high yields. researchgate.net The use of "green" solvents like polyethylene (B3416737) glycol (PEG) has also been explored as an environmentally benign alternative. psu.edu

The following table provides a summary of the influence of various bases and solvents on Suzuki-Miyaura reactions, which is directly relevant to the reactivity of this compound.

| Base | Solvent | General Observations and Effects on Reaction Progression |

| K2CO3 | Methanol | A commonly used combination that provides good yields for a variety of aryl bromides. rsc.org |

| K3PO4 | 1,4-Dioxane | Often used for couplings involving triflates and can be effective under non-aqueous conditions. jyu.fi |

| NaOH | Methanol/Water | A strong base that can lead to high reaction rates and yields, particularly in aqueous solvent mixtures. researchgate.net |

| KF | Polyethylene Glycol (PEG) | An effective combination for microwave-assisted Suzuki couplings, offering an environmentally friendly protocol. psu.edu |

| Na2CO3 | THF/Water | A standard biphasic system that is widely applicable and often provides good results. nih.gov |

| Cs2CO3 | 1,4-Dioxane | A strong base that can be effective for challenging couplings, including those with sterically demanding substrates. nih.gov |

Substrate Scope and Functional Group Tolerance in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is renowned for its broad substrate scope and tolerance of a wide variety of functional groups, making it a powerful tool in organic synthesis. nih.gov This versatility extends to reactions involving this compound.

Reactivity with Various Organohalides (Aryl, Vinyl)

This compound can be effectively coupled with a range of organohalides, including both aryl and vinyl halides. The reactivity of the organohalide generally follows the order I > Br > Cl, which is consistent with the relative strengths of the carbon-halogen bonds. nih.gov

Aryl Halides: this compound readily couples with a variety of aryl bromides and iodides bearing both electron-donating and electron-withdrawing substituents. rsc.org The electronic nature of the substituent on the aryl halide can influence the reaction rate, with electron-withdrawing groups generally leading to faster oxidative addition and higher yields. psu.edu Couplings with aryl chlorides are more challenging but can be achieved with the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands. rsc.org

Vinyl Halides: The coupling of this compound with vinyl halides provides a direct route to the synthesis of substituted styrenes and related compounds. These reactions are typically efficient and proceed with retention of the stereochemistry of the vinyl halide.

The following table illustrates the substrate scope of this compound with various organohalides.

| Organohalide | Product Type | General Observations |

| Aryl Bromides/Iodides | Biaryls | Generally high yields are obtained with a variety of substituents on the aryl halide. rsc.org |

| Aryl Chlorides | Biaryls | More challenging, often requiring more active catalysts and harsher reaction conditions. rsc.org |

| Vinyl Bromides/Iodides | Substituted Styrenes | Reactions are typically efficient and stereospecific. |

| Heteroaryl Halides | Aryl-Heteroaryl Compounds | The reactivity and selectivity can be influenced by the nature of the heteroatom and the position of the halogen. nih.gov |

Chemoselectivity in Dihalogenated Substrates

A significant advantage of the Suzuki-Miyaura reaction is the potential for chemoselectivity when coupling with substrates containing multiple halogen atoms. This allows for the sequential functionalization of di- or polyhalogenated compounds. The selectivity is primarily governed by the different reactivities of the carbon-halogen bonds (C-I > C-Br > C-Cl). nih.gov

In a dihalogenated substrate containing both a bromine and a chlorine atom, for example, the Suzuki-Miyaura coupling with this compound can be directed to selectively react at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This selective reactivity is crucial for the synthesis of complex molecules where multiple, distinct aryl groups need to be introduced.

The choice of catalyst, ligand, and reaction conditions can further influence this chemoselectivity. In some cases, specialized ligands can even reverse the expected order of reactivity. polyu.edu.hk For instance, in the coupling of 3,5-dichloropyridazine (B104411) with a boronic acid, substitution can be directed to the C3 position. nih.gov

The following table provides examples of chemoselective Suzuki-Miyaura couplings.

| Dihalogenated Substrate | Coupling Partner | Major Product |

| 5-Bromo-2-chloropyridine | Arylboronic acid | 5-Aryl-2-chloropyridine nih.gov |

| 2-Bromo-3-iodopyridine | Arylboronic acid | 2-Bromo-3-arylpyridine nih.gov |

| 4-Trifloxychlorobenzene | Phenylboronic acid | 4-Phenylchlorobenzene (under specific conditions) nih.gov |

Regioselectivity and Stereoselectivity in Suzuki-Miyaura Transformations

Regioselectivity: In Suzuki-Miyaura reactions involving unsymmetrical substrates, the regioselectivity—the position at which the new carbon-carbon bond is formed—is a critical consideration. For couplings with polyhalogenated substrates, the inherent difference in reactivity of the C-X bonds (I > Br > Cl) often dictates the site of the initial coupling. nih.gov For instance, in the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with an ortho-substituted phenylboronic acid, the substitution pattern can be controlled by the stoichiometry of the boronic acid, allowing for the stepwise formation of mono-, di-, and tri-arylated pyridines. beilstein-journals.orgresearchgate.net

Furthermore, the electronic and steric properties of the substituents on the coupling partners can influence the regioselectivity. In some cases, chelation effects, where a functional group on the substrate coordinates to the palladium catalyst, can direct the coupling to a specific position. beilstein-journals.org

Stereoselectivity: The Suzuki-Miyaura reaction is generally stereospecific, meaning that the stereochemistry of the starting materials is retained in the product. This is particularly important in the coupling of vinyl halides, where the configuration (E or Z) of the double bond is preserved. nih.gov

In the synthesis of axially chiral biaryls (atropisomers), which are molecules with restricted rotation around a single bond, the Suzuki-Miyaura reaction can be employed to achieve stereoselectivity. The stereochemical outcome can be influenced by factors such as chelation effects, where a nearby functional group on one of the coupling partners can direct the approach of the other, leading to the preferential formation of one atropisomer over another. beilstein-journals.org For example, the coupling of 3,4,5-tribromo-2,6-dimethylpyridine with 2-methoxyphenylboronic acid can lead to a mixture of atropisomeric products, with the distribution being influenced by the potential for the methoxy (B1213986) group to coordinate to the palladium center. beilstein-journals.org

Other Cross-Coupling Reactions Involving this compound

While the Suzuki-Miyaura reaction is the most prominent cross-coupling reaction involving boronic acids, this compound can potentially participate in other types of cross-coupling reactions, although these are less commonly reported in the literature specifically for this compound. The principles of these reactions, however, are well-established for other boronic acids.

One such reaction is the Chan-Lam coupling , which involves the formation of a carbon-heteroatom bond, typically C-N or C-O, using a copper catalyst. In this reaction, a boronic acid is coupled with an amine or an alcohol. While not extensively documented for this compound, it represents a potential synthetic route to arylamines and aryl ethers derived from this starting material.

Another possibility is the Heck-Miyaura reaction , a variation of the Heck reaction where a boronic acid is used in place of an organometallic reagent. This reaction would involve the coupling of this compound with an alkene to form a substituted styrene (B11656) derivative.

Furthermore, iron-catalyzed cross-coupling reactions have emerged as a more sustainable alternative to palladium-catalyzed reactions. Theoretical and experimental studies have shown the feasibility of iron-catalyzed Suzuki-Miyaura type reactions. nih.gov It is conceivable that this compound could be a suitable substrate in such iron-catalyzed systems.

The reactivity of this compound in these alternative cross-coupling reactions would depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. Further research would be needed to fully explore the scope and limitations of these transformations for this particular boronic acid.

Copper-Mediated Cross-Couplings

Copper-catalyzed reactions are a cornerstone of C-C and C-heteroatom bond formation. This compound can participate in these reactions through either its boronic acid or its bromo functional group, depending on the specific reaction type.

The Chan-Lam coupling reaction facilitates the formation of aryl-heteroatom bonds (C-N, C-O, C-S) by coupling an arylboronic acid with an amine, alcohol, or thiol. alfa-chemistry.comliv.ac.uk This reaction is catalyzed by copper complexes, often using copper(II) acetate, and can frequently be performed under mild conditions in the presence of air. alfa-chemistry.comnih.gov In this context, this compound would utilize its boronic acid moiety to couple with a nucleophile, leaving the C-Br bond intact for potential subsequent transformations.

Conversely, the classic Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with a nucleophile (alcohols, amines, or thiols). researchgate.net This reaction typically requires harsher conditions than the Chan-Lam coupling. For this compound, the Ullmann reaction would proceed at the C-Br bond, leaving the boronic acid group untouched.

The choice between these two pathways is governed by the coupling partner and the specific catalytic system employed. The general conditions for these transformations are summarized in the illustrative table below.

Table 1: Illustrative Conditions for Copper-Mediated Cross-Couplings This table represents typical conditions for these reaction types, as specific examples for this compound were not detailed in the surveyed literature.

| Reaction Type | Reacting Group | Coupling Partner (Example) | Typical Copper Source | Typical Base | Typical Solvent |

| Chan-Lam Amination | -B(OH)₂ | Aniline | Cu(OAc)₂ | Pyridine (B92270), Et₃N | CH₂Cl₂, Toluene (B28343) |

| Ullmann Etherification | -Br | Phenol | CuI, Cu₂O | K₂CO₃, Cs₂CO₃ | DMF, Pyridine |

Heck-Type Reactions

The Heck reaction is a powerful method for C-C bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.gov Given its structure, this compound presents two potential pathways for Heck-type reactivity.

The classic Mizoroki-Heck reaction would occur at the carbon-bromine bond. beilstein-journals.org In this pathway, an arylpalladium(II) intermediate is formed via oxidative addition of the C-Br bond to a Pd(0) catalyst. This intermediate then couples with an alkene, followed by β-hydride elimination to yield the substituted alkene product and regenerate the Pd(0) catalyst. This reaction is typically performed in the presence of a base to neutralize the hydrogen bromide generated. nih.gov The boronic acid group would be expected to remain intact under these conditions.

Alternatively, the oxidative Heck reaction (also known as the Fujiwara-Morita reaction) couples arylboronic acids directly with alkenes. wikipedia.orgresearchgate.net This variant requires an oxidant (such as benzoquinone, copper salts, or molecular oxygen) to reoxidize the Pd(0) formed after the C-C coupling step back to the active Pd(II) state. liv.ac.uk Research on substrates containing both a bromo and a boronic acid group, such as 4-bromophenylboronic acid, has shown that in the absence of a base, the oxidative Heck reaction at the boronic acid site is the exclusive pathway. liv.ac.uk

This dual reactivity makes this compound a versatile substrate, where the reaction outcome can be directed by the presence or absence of a base.

Table 2: Illustrative Conditions for Heck-Type Reactions This table represents typical conditions for these reaction types, as specific examples for this compound were not detailed in the surveyed literature.

| Reaction Type | Reacting Group | Coupling Partner (Example) | Typical Catalyst | Key Reagent | Typical Solvent |

| Mizoroki-Heck Reaction | -Br | Styrene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Base (e.g., Et₃N, K₂CO₃) | DMF, Acetonitrile |

| Oxidative Heck Reaction | -B(OH)₂ | n-Butyl acrylate | Pd(OAc)₂ | Oxidant (e.g., O₂, Cu(OAc)₂) | Toluene, Acetone |

Protodeboronation Pathways

Protodeboronation is the cleavage of a carbon-boron bond, replacing the boron-containing group with a hydrogen atom. It is a common and often undesired side reaction in processes that utilize arylboronic acids, such as the Suzuki-Miyaura coupling. The susceptibility of a boronic acid to this process is dependent on the reaction conditions and the electronic properties of the aryl group.

Mechanism of Boron Group Replacement by Hydrogen

The mechanism of protodeboronation is highly dependent on the pH of the medium. Arylboronic acids (ArB(OH)₂) are Lewis acids that exist in equilibrium with their corresponding anionic boronate species (ArB(OH)₃⁻) in aqueous base. This boronate species is generally more susceptible to C-B bond cleavage than the neutral boronic acid.

The most common pathways for protodeboronation are:

Base-Mediated Protodeboronation: At high pH, the concentration of the more reactive boronate anion increases. The C-B bond in the boronate is more polarized, making the ipso-carbon more susceptible to protonation by a proton source, typically water or an alcohol. Pioneering studies suggested a mechanism involving the direct protonation of the ipso-carbon of the boronate anion. researchgate.net

Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction can proceed via electrophilic attack on the aromatic ring, where a proton displaces the boronic acid group. However, for many electron-deficient arylboronic acids, this pathway is negligible. researchgate.net

Self-Catalysis: At a pH close to the pKa of the boronic acid, a bimolecular pathway can occur where a molecule of the neutral boronic acid catalyzes the protodeboronation of a molecule of the boronate anion.

Metal-Catalyzed Protodeboronation: In the context of cross-coupling reactions, the transition metal catalyst (e.g., palladium) can sometimes facilitate protodeboronation.

For highly electron-deficient arylboronic acids, studies have identified a dual mechanistic regime where the reaction can proceed either through a concerted proton transfer or via the liberation of a transient, unstable aryl anion which is then rapidly protonated. researchgate.net

Factors Influencing Protodeboronation Rates

Several factors can significantly influence the rate at which protodeboronation occurs. Understanding these factors is crucial for optimizing reaction conditions to maximize the yield of the desired cross-coupling product and minimize the formation of the protodeboronated side product.

Table 3: Factors Affecting the Rate of Protodeboronation

| Factor | Effect on Protodeboronation Rate | Explanation |

| pH | Highly influential | The rate is often fastest at high pH due to the formation of the more reactive boronate anion. Some systems show a rate maximum when pH equals the pKa of the boronic acid, indicative of self-catalysis. |

| Temperature | Increases rate | As with most chemical reactions, higher temperatures increase the rate of C-B bond cleavage. |

| Aryl Substituents | Dependent on electronics | Electron-withdrawing groups can stabilize the aryl anion intermediate (if formed) or influence the acidity of the boronic acid, often increasing the rate of base-mediated protodeboronation. researchgate.net Electron-donating groups generally decrease the rate. |

| Catalyst System | Can increase rate | Inefficient cross-coupling catalysts that have slow catalytic turnover give more time for protodeboronation to occur. Certain metals can also directly catalyze the process. |

| Boronic Acid Concentration | Can increase rate | Higher concentrations can favor bimolecular decomposition pathways like self-catalysis. |

| Use of Derivatives | Can decrease rate | Converting the boronic acid to a more stable derivative, such as an organotrifluoroborate or a MIDA boronate ester, can suppress protodeboronation by providing a "slow release" of the active boronic acid, keeping its instantaneous concentration low. nih.gov |

By carefully controlling these parameters, the undesired protodeboronation of this compound can be minimized during its application in synthesis.

Applications of 3 Bromo 4 Methylphenylboronic Acid in Complex Molecule Synthesis

Synthesis of Biaryl Compounds

Biaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is the most effective method for synthesizing these structures. aksci.comaksci.com 3-Bromo-4-methylphenylboronic acid serves as a key organoboron partner in these reactions.

The synthesis of substituted biphenyls is a cornerstone of modern organic synthesis. In this context, this compound can be coupled with various aryl halides or triflates to produce a wide array of biphenyl (B1667301) derivatives. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base. acs.orgrsc.org The choice of base and solvent system is crucial for achieving high yields. Weak bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often used in solvents like dimethylformamide (DMF) or a biphasic mixture of toluene (B28343) and ethanol (B145695). mdpi.com

The general scheme involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biphenyl product. aksci.com The bromo- and methyl- groups on the boronic acid provide specific steric and electronic properties to the resulting biphenyl, influencing its final conformation and reactivity.

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of Substituted Biphenyls This table presents generalized conditions based on typical Suzuki-Miyaura reactions, for which this compound is a suitable substrate.

| Aryl Halide Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | High |

| 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 60-110 | Good-High |

| 1-Iodo-2-methoxybenzene | PdCl₂(dppf) | Na₂CO₃ | DMF | 90 | High |

| 4-Bromobenzaldehyde | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | >90 |

The principles of Suzuki coupling can be extended to construct more complex polyphenyl systems. By using a di- or tri-haloarene as a starting material, sequential cross-coupling reactions can be performed to build multi-ring architectures. For instance, the reaction of a dibromobenzene with two equivalents of this compound would yield a terphenyl system.

This strategy is crucial for creating conjugated polymers and dendrimers, where the electronic properties are tuned by the specific arrangement of the aryl units. The synthesis of complex structures like 2,2′:6′,2″-terpyridine demonstrates the power of this iterative approach, which can be adapted to incorporate the 3-bromo-4-methylphenyl moiety into large, functional polyphenyl frameworks. mdpi.com

Construction of Heterocyclic Architectures

Heterocyclic compounds are of immense interest due to their prevalence in biologically active molecules and functional materials. thieme.denih.gov this compound is a key reagent for introducing the 3-bromo-4-methylphenyl group into various heterocyclic cores.

The arylation of nitrogen-containing heterocycles, such as pyridines, is a common application of Suzuki coupling. mdpi.com Coupling this compound with a bromopyridine, or conversely, coupling a pyridineboronic acid with 1-bromo-2-methyl-3-halobenzene, allows for the synthesis of substituted bipyridines and other arylated pyridines. These structures are found in numerous natural products and pharmaceutical agents.

A significant challenge in these couplings is the potential for the nitrogen atom of the pyridine (B92270) to coordinate with the palladium catalyst, leading to deactivation. mdpi.com To overcome this, specific ligands, such as bulky, electron-rich phosphines (e.g., SPhos), or alternative boronic acid derivatives like N-phenyldiethanolamine esters, are often employed to maintain high catalytic activity. mdpi.com

Table 2: Synthesis of Aryl-Pyridines via Suzuki-Miyaura Coupling This table illustrates the coupling partners for synthesizing aryl-pyridines, a reaction for which this compound is a key building block.

| Boronic Acid/Ester | Pyridine Halide | Catalyst / Ligand | Base | Solvent | Product Class |

|---|---|---|---|---|---|

| This compound | 2-Bromopyridine | PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/H₂O | 2-Arylpyridine |

| Pyridin-3-ylboronic acid | 1-Bromo-3-chloro-4-methylbenzene | Pd(PPh₃)₄ | K₂CO₃ | DMF | 3-Arylpyridine |

| 2-Pyridylboronic acid N-phenyldiethanolamine ester | 2-Bromo-5-chloropyridine | PdCl₂(PPh₃)₂ | K₃PO₄ | Toluene | 2,2'-Bipyridine derivative |

Flavonoids are a class of natural products characterized by a C6-C3-C6 skeleton, which consists of two phenyl rings (A and B) linked by a three-carbon chain that forms a central pyran ring. While direct, documented examples of using this compound in flavonoid synthesis are not prevalent, the Suzuki-Miyaura coupling represents a highly plausible and powerful strategy for their construction.

In a potential synthetic route, the B-ring of the flavonoid could be introduced by coupling this compound with a pre-formed chromen-4-one (the A and C rings) core that has been functionalized with a halide or triflate at the 2-position. This approach would offer a convergent and flexible method to access novel flavonoid analogues bearing the specific 3-bromo-4-methyl substitution pattern, allowing for the exploration of new structure-activity relationships.

Contributions to Material Science

The exploration of novel organic materials for applications in electronics, photonics, and display technologies is a dynamic area of research. Arylboronic acids are key building blocks in this endeavor, enabling the synthesis of materials with tailored electronic and optical properties.

Preparation of Polymers and Advanced Materials

The synthesis of conjugated polymers, such as poly(p-phenylene)s and other advanced materials, frequently employs Suzuki-Miyaura coupling reactions. In these reactions, dihaloaromatic compounds are reacted with aromatic diboronic acids or vice versa to build up the polymer chain. The specific substitution pattern on the aromatic rings of the monomers is crucial in determining the resulting polymer's properties, including its solubility, thermal stability, and electronic characteristics.

While there is extensive research on the use of various brominated and boronic acid-functionalized monomers in polymer synthesis, specific studies detailing the polymerization of this compound are not found in the available scientific literature. The mechanochemical polymerization of the related compound, 4-bromophenylboronic acid, to produce poly(para-phenylene) has been reported, highlighting the potential of such monomers in solid-state polymerization methods. However, the influence of the specific substitution pattern of this compound on polymer properties remains an open area of investigation.

Liquid Crystal Synthesis

The design and synthesis of liquid crystals rely on the creation of molecules with specific shapes, typically either elongated (calamitic) or disc-like (discotic), which promote the formation of mesophases. The Suzuki-Miyaura coupling is a valuable method for assembling the rigid cores of these molecules. Bromo-substituted aromatics and arylboronic acids are common reactants in the multi-step synthesis of complex liquid crystalline structures.

The literature contains numerous examples of the synthesis of calamitic and discotic liquid crystals using a variety of bromo- and boronic acid-containing precursors. For instance, the synthesis of banana-shaped liquid crystals has been described using 4-bromo-1,3-phenylene derivatives. Similarly, boronic esters have been utilized to create electron-deficient discotic liquid crystals. However, there are no specific research articles that document the use of this compound as a precursor for either calamitic or discotic liquid crystals. The potential of this specific molecule to influence the mesomorphic properties, such as the type of liquid crystal phase and the transition temperatures, has not been explored in published research.

Derivatization and Analog Development of 3 Bromo 4 Methylphenylboronic Acid

Synthesis of Boronic Esters and Other Boronate Derivatives

Boronic acids are versatile reagents in organic chemistry, but their derivatization into esters and other boronate complexes can enhance their stability, modify their reactivity, and facilitate purification.

Pinacol (B44631) Ester Formation and Its Synthetic Utility

The conversion of 3-bromo-4-methylphenylboronic acid to its pinacol ester, 2-(3-bromo-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a common and synthetically valuable transformation. This derivative is frequently employed in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. nih.gov

Synthesis: The pinacol ester can be synthesized through several methods. A standard procedure involves the esterification of this compound with pinacol, often in an anhydrous solvent like toluene (B28343) under reflux conditions to remove water. Another prevalent method is the Miyaura borylation, which involves the palladium-catalyzed coupling of a corresponding aryl halide, in this case, 1-bromo-2-methyl-4-iodobenzene or a similar precursor, with bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov Alternatively, Grignard reagents can be reacted with pinacolborane (HBpin) at ambient temperatures to yield the pinacol boronate ester. escholarship.org This can also be performed under Barbier conditions, where the Grignard reagent is formed in situ. escholarship.org

Synthetic Utility: The primary utility of this compound pinacol ester lies in its application as a coupling partner in Suzuki-Miyaura reactions. Boronic esters, particularly pinacol esters, are favored in many synthetic applications, including the late-stage construction of complex molecules like active pharmaceutical ingredients. nih.gov They are generally stable, easier to purify via chromatography than the corresponding boronic acids, and are commercially available. nih.gov The Suzuki-Miyaura reaction mechanism involves an oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic ester and subsequent reductive elimination to form the new biaryl compound.

Development of Cyclic Boronate Esters

Beyond pinacol esters, other cyclic boronate esters can be synthesized from this compound. These derivatives are often developed to confer specific properties, such as enhanced stability or altered reactivity.

Synthesis and Applications: Cyclic boronate esters can be formed by reacting the boronic acid with various diols or aminoalcohols. For instance, reaction with diethanolamine (B148213) yields a spirocyclic boronate ester, often referred to as a MIDA (N-methyliminodiacetic acid) boronate analog, which can offer advantages in purification and stability. nih.govvt.edu These esters can be more stable to certain reaction conditions and can serve as protecting groups for the boronic acid functionality, with the free boronic acid being readily regenerated when needed. vt.edu

Some cyclic boronates, such as those derived from glycerol, have been shown to exhibit enhanced reactivity in Suzuki-Miyaura couplings. researchgate.net Another important application is in the development of prodrugs, where the boronic acid is masked as an ester to improve properties like oral delivery, and is later hydrolyzed in vivo to release the active boronic acid. nih.gov For example, dipeptidyl boronic acids have been condensed with diethanolamine to create prodrugs. nih.gov

Functionalization Strategies of the Aryl Ring

The aromatic ring of this compound offers multiple sites for further functionalization, allowing for the synthesis of a diverse range of derivatives. The directing effects of the existing substituents play a crucial role in determining the outcome of these reactions.

Electrophilic Aromatic Substitution on the Brominated Methylphenyl Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. uomustansiriyah.edu.iq The regiochemical outcome of such reactions on the 3-bromo-4-methylphenyl scaffold is dictated by the electronic and steric influences of the methyl and bromo substituents.

Directing Effects: